molecular formula C16H13N3O4 B1200208 Nitraquazone CAS No. 56739-21-0

Nitraquazone

Cat. No. B1200208
CAS RN: 56739-21-0
M. Wt: 311.29 g/mol
InChI Key: GNWCRBFQZDJFTI-UHFFFAOYSA-N
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Patent
US04016166

Procedure details

To a solution of 2.9 g of 2-(m-nitroanilino)-N-ethylbenzamide and 25 ml of tetrahydrofuran was added 1.0 g of 50 % sodium hydride, and stirring was performed for 30 minutes at room temperature. To this was added dropwise under cooling 5.4 g of ethyl chlorocarbonate, and the mixture was allowed to stand for one hour at room temperature and then refluxed for 10 hours. After the reaction was complete, the solvent was evaporated from the reaction mixture under reduced pressure, and to the residue obtained was added water to prepicpitate a crude product. This product was recrystallized from methanol to give 2.5 g of 1-(m-nitrophenyl)-3-ethylquinazoline-2,4(1H, 3H)-dione as colorless prisms, melting at 193°-194° C.
Name
2-(m-nitroanilino)-N-ethylbenzamide
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:19]=[CH:20][CH:21]=1)[NH:7][C:8]1[CH:18]=[CH:17][CH:16]=[CH:15][C:9]=1[C:10]([NH:12][CH2:13][CH3:14])=[O:11])([O-:3])=[O:2].[O:22]1CCC[CH2:23]1.[H-].[Na+].C(Cl)(=O)OCC>O>[N+:1]([C:4]1[CH:5]=[C:6]([N:7]2[C:8]3[C:9](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:10](=[O:11])[N:12]([CH2:13][CH3:14])[C:23]2=[O:22])[CH:19]=[CH:20][CH:21]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
2-(m-nitroanilino)-N-ethylbenzamide
Quantity
2.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(NC2=C(C(=O)NCC)C=CC=C2)C=CC1
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C(OCC)(=O)Cl
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise
WAIT
Type
WAIT
Details
to stand for one hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
to the residue obtained
CUSTOM
Type
CUSTOM
Details
This product was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(N(C(C2=CC=CC=C12)=O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.